molecular formula C25H20IN3O5 B15022239 N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3-iodo-4-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3-iodo-4-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B15022239
M. Wt: 569.3 g/mol
InChI Key: MIRMMAGFJGKEKA-MNXJUHOTSA-N
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Description

N-[(1E)-2-(2H-1,3-Benzodioxol-5-yl)-1-{N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, an iodo-methoxyphenyl group, and a hydrazinecarbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-2-(2H-1,3-benzodioxol-5-yl)-1-{N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Iodo-Methoxyphenyl Group: This step involves the iodination of a methoxyphenyl precursor, followed by the formation of a hydrazone linkage with the benzodioxole derivative.

    Coupling Reaction: The final step involves coupling the hydrazone intermediate with a benzamide derivative under appropriate conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-2-(2H-1,3-benzodioxol-5-yl)-1-{N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.

    Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions, such as with sodium azide or thiolates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide or thiolates in aqueous conditions.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Substituted products with azide or thiolate groups replacing the iodo group.

Scientific Research Applications

N-[(1E)-2-(2H-1,3-benzodioxol-5-yl)-1-{N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving hydrazone linkages and benzodioxole rings.

Mechanism of Action

The mechanism of action of N-[(1E)-2-(2H-1,3-benzodioxol-5-yl)-1-{N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone linkage and benzodioxole ring are key to its binding affinity and specificity. The iodo-methoxyphenyl group may also play a role in modulating the compound’s activity by influencing its electronic properties and steric interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)ethanol: Shares the benzodioxole ring but lacks the hydrazone and iodo-methoxyphenyl groups.

    Isoapiole: Contains a benzodioxole ring with methoxy and propenyl groups but differs in overall structure and functional groups.

Uniqueness

N-[(1E)-2-(2H-1,3-benzodioxol-5-yl)-1-{N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide is unique due to its combination of a benzodioxole ring, hydrazone linkage, and iodo-methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C25H20IN3O5

Molecular Weight

569.3 g/mol

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[(3-iodo-4-methoxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C25H20IN3O5/c1-32-21-9-8-17(11-19(21)26)14-27-29-25(31)20(28-24(30)18-5-3-2-4-6-18)12-16-7-10-22-23(13-16)34-15-33-22/h2-14H,15H2,1H3,(H,28,30)(H,29,31)/b20-12+,27-14+

InChI Key

MIRMMAGFJGKEKA-MNXJUHOTSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=CC=C4)I

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4)I

Origin of Product

United States

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